Distinct Cytotoxic Mechanism in Squamous Cell Carcinoma: Calcium and ATP Disruption vs. NMDA Potentiation
Butane-1,3-diamine dihydrochloride demonstrates a distinct cytotoxic mechanism in squamous cell carcinoma models, which is not observed with the structural analog putrescine dihydrochloride. Unlike putrescine, which is characterized by its role as an NMDA receptor potentiator, this compound inhibits cell viability by decreasing cytosolic Ca²⁺ concentration, reducing mitochondrial membrane potential, and depleting cellular ATP levels . The specific mechanism also involves binding to lysine residues on cell membranes, a target not documented for the 1,4-diamine .
| Evidence Dimension | Mechanism of action / Cytotoxicity |
|---|---|
| Target Compound Data | Decreases cytosolic Ca²⁺ concentration; decreases mitochondrial membrane potential; depletes cellular ATP levels; inhibits fatty acid and histidine synthesis. |
| Comparator Or Baseline | Putrescine dihydrochloride (1,4-butanediamine dihydrochloride) |
| Quantified Difference | Qualitative mechanistic difference; Putrescine acts as an NMDA receptor potentiator and polyamine precursor . |
| Conditions | In vitro studies using squamous cell carcinoma cells (no specific IC₅₀ values reported) . |
Why This Matters
Researchers specifically targeting calcium homeostasis or ATP depletion in squamous cell carcinoma would select this compound over putrescine to avoid NMDA receptor-mediated off-target effects.
